molecular formula C26H24N2O2 B5313528 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine

1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine

Cat. No. B5313528
M. Wt: 396.5 g/mol
InChI Key: ONYPWCUXLVTNNU-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine, also known as MPPB, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications. MPPB is a piperazine derivative that acts as a selective antagonist at the serotonin 5-HT7 receptor, which is involved in regulating various physiological and behavioral processes. In

Mechanism of Action

1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine acts as a selective antagonist at the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT7 receptor has been implicated in regulating various physiological and behavioral processes, including mood, cognition, memory, and circadian rhythm. Antagonism of this receptor by 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's selective antagonism of the serotonin 5-HT7 receptor has been shown to have various biochemical and physiological effects. In animal studies, 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, which may contribute to its antidepressant effects. 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease, suggesting potential applications in these disorders.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's selective antagonism of the serotonin 5-HT7 receptor makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, as with any research tool, there are limitations to its use. 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's effects may be influenced by factors such as species differences, dosing, and route of administration, which need to be carefully considered in experimental design. Additionally, the lack of selectivity of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine for the 5-HT7 receptor may limit its use in certain studies.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine. One area of interest is the development of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine derivatives with improved selectivity and potency for the 5-HT7 receptor. Another area of interest is the investigation of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and epilepsy. Finally, the role of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine in regulating circadian rhythm and sleep-wake cycles is an area of active research with potential applications in sleep disorders.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine involves several steps, starting with the reaction of 4-methoxyphenyl hydrazine with 4-bromoacetophenone to form 4-methoxyphenyl-4-bromoacetophenone. This is then reacted with 4-(phenylethynyl)benzoyl chloride in the presence of triethylamine to yield 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine. The synthesis of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has been optimized to improve the yield and purity of the compound, making it readily available for research purposes.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. The serotonin 5-HT7 receptor has been implicated in regulating mood, cognition, and memory, and 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's selective antagonism of this receptor makes it a promising candidate for drug development. 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which further expands its potential therapeutic applications.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(2-phenylethynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-30-25-15-13-24(14-16-25)27-17-19-28(20-18-27)26(29)23-11-9-22(10-12-23)8-7-21-5-3-2-4-6-21/h2-6,9-16H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYPWCUXLVTNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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